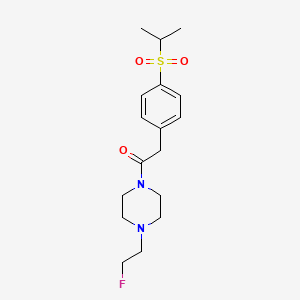
1-(4-(2-Fluoroethyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2-Fluoroethyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C17H25FN2O3S and its molecular weight is 356.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-(2-fluoroethyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a novel piperazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C_{22}H_{28}F_{N}_{3}O_{3}S. Its structure includes a piperazine moiety linked to an isopropylsulfonyl phenyl group and a fluorinated ethyl group, which may influence its pharmacological properties.
Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. In a study evaluating various piperazine compounds, derivatives similar to the target compound demonstrated effective inhibition against several bacterial strains, suggesting potential as antimicrobial agents .
Inhibition of Enzymatic Activity
One of the notable biological activities of compounds containing piperazine structures is their ability to inhibit specific enzymes. For instance, similar piperazine derivatives have been shown to act as inhibitors of tyrosinase, an enzyme involved in melanin production. The compound's structural features may allow it to interact with the active site of tyrosinase, potentially leading to competitive inhibition .
The mechanisms through which this compound exerts its biological effects are primarily attributed to its ability to bind to target proteins and enzymes. Molecular docking studies suggest that the compound can effectively fit into the binding sites of various enzymes, thereby inhibiting their activity. This interaction is crucial for its potential use in treating conditions related to excessive melanin production or microbial infections .
Case Study 1: Tyrosinase Inhibition
In a study focused on the inhibition of Agaricus bisporus tyrosinase, compounds structurally related to this compound were evaluated. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating their potency as tyrosinase inhibitors without significant cytotoxicity .
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| Compound A | 0.18 | Competitive |
| Compound B | 0.25 | Non-competitive |
| Compound C | 0.35 | Mixed-type |
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various piperazine derivatives against clinical isolates of bacteria. The results showed that compounds with similar structural characteristics exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL against Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
1-[4-(2-fluoroethyl)piperazin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c1-14(2)24(22,23)16-5-3-15(4-6-16)13-17(21)20-11-9-19(8-7-18)10-12-20/h3-6,14H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQOQTBMGOASJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














